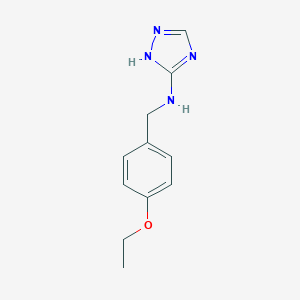
3-(1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline is a member of benzimidazoles.
Wissenschaftliche Forschungsanwendungen
Chemosensor Applications : A study by (Shree et al., 2019) developed anthracene/pyrene derivatives integrated with 1H-benzimidazole, demonstrating their effectiveness as chemosensors for Al3+ ions in aqueous solutions. These probes were also applicable for imaging intracellular Al3+ ions in living cells.
Antiproliferative Activity : Research by (Determann et al., 2012) synthesized 2-anilino-4-(benzimidazol-2-yl)-pyrimidines, showing inhibition of cancer-related protein kinases and antiproliferative activity for several cancer cell lines.
Biological Activity of Metal Complexes : A study by (Abdel-Ghani et al., 2013) involved synthesizing Ni(II) and Zn(II) complexes coordinated by benzimidazole, which showed potential biological activity.
DNA Binding and Cytotoxicity : The work by (Paul et al., 2015) synthesized new benzimidazole-based compounds and studied their interactions with DNA, revealing significant cytotoxic effects against various cancer cell lines.
Directing Group for C-H Amination : Zhao et al. (2017) demonstrated the use of 2-(pyridin-2-yl) aniline as a new directing group in C-H amination reactions, indicating its potential in organic synthesis. (Zhao et al., 2017)
Glycogen Phosphorylase Inhibitors : A study by (Galal et al., 2016) synthesized benzimidazol-2-yl-aniline derivatives as inhibitors of glycogen phosphorylase, showing modest inhibitory properties.
Crystal Structure Analysis : The crystal structure of a benzimidazol-2-yl aniline CdII complex was analyzed by (Kim & Kang, 2019), providing insights into its molecular structure and potential applications.
DNA-binding and Antioxidant Activities : Research on silver(I) complexes containing benzimidazole derivatives by (Wu et al., 2014) explored their DNA-binding properties and antioxidant activities.
Eigenschaften
CAS-Nummer |
881447-85-4 |
|---|---|
Molekularformel |
C19H16N4 |
Molekulargewicht |
300.4g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C19H16N4/c1-2-9-18-17(8-1)22-19(23-18)15-6-3-7-16(11-15)21-13-14-5-4-10-20-12-14/h1-12,21H,13H2,(H,22,23) |
InChI-Schlüssel |
BVBAHXUGPUGMKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NCC4=CN=CC=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NCC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(4-bromophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499496.png)
![N'-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B499498.png)
![2-{[2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol](/img/structure/B499501.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B499502.png)
![N-{4-[(2-pyridinylmethyl)amino]phenyl}-2-furamide](/img/structure/B499503.png)
![N'-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B499506.png)

![1-[5-(4-bromo-3-methylphenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499511.png)
![N'-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B499512.png)
![2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B499514.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B499515.png)
![1-{[2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B499516.png)
![4-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B499517.png)
![N-{4-[(2,3-dimethoxybenzyl)amino]phenyl}-3-methylbenzamide](/img/structure/B499518.png)